![molecular formula C12H8F2N2O2S B11650496 N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11650496.png)
N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
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Overview
Description
N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a synthetic organic compound characterized by the presence of a thiazolidinone ring and a difluorobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves the condensation of 2,4-difluorobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzylidene moiety, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E,5Z)-5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
- N-[(2E,5Z)-5-(4-difluoromethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Uniqueness
N-[(2E,5Z)-5-(2,4-difluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique due to the presence of the difluorobenzylidene moiety, which imparts distinct chemical and biological properties. The difluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C12H8F2N2O2S |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
N-[(5Z)-5-[(2,4-difluorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C12H8F2N2O2S/c1-6(17)15-12-16-11(18)10(19-12)4-7-2-3-8(13)5-9(7)14/h2-5H,1H3,(H,15,16,17,18)/b10-4- |
InChI Key |
DVQFSHBJZHDYKO-WMZJFQQLSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=C(C=C(C=C2)F)F)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=C(C=C(C=C2)F)F)S1 |
Origin of Product |
United States |
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